
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method provides a good yield of the desired indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are frequently employed, using reagents like acetyl chloride and aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The indole ring system allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
類似化合物との比較
Similar Compounds
- 2-Phenyl-4,5,6,7-tetrahydro-1H-indole
- 1-Methyl-2-phenylindole
- 2-Methyl-1H-indole
Uniqueness
2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydroindole structure provides a balance between rigidity and flexibility, making it a versatile scaffold for drug design and synthesis .
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
2-methyl-1-phenyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C15H17N/c1-12-11-13-7-5-6-10-15(13)16(12)14-8-3-2-4-9-14/h2-4,8-9,11H,5-7,10H2,1H3 |
InChIキー |
HXCBUGVQIDWSGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1C3=CC=CC=C3)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


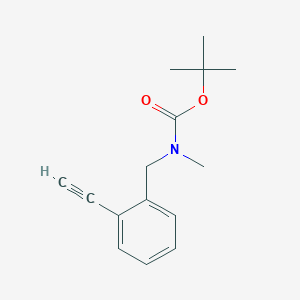

![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)


![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
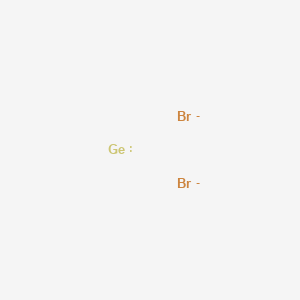
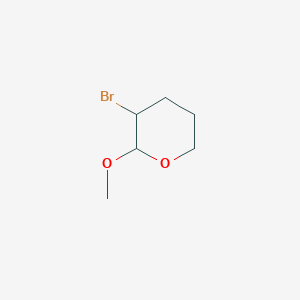
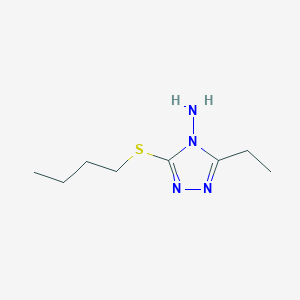
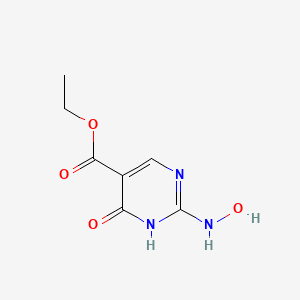
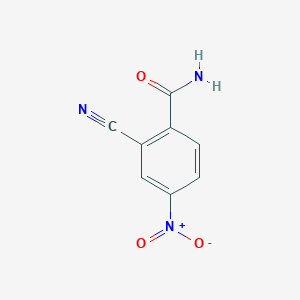
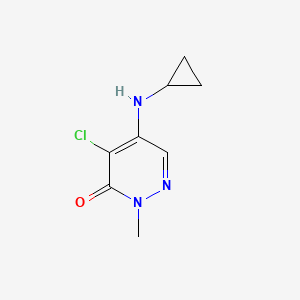
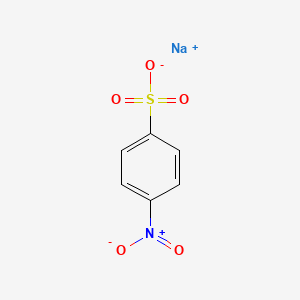
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
